molecular formula C23H25N3O3 B2930755 1-(1,2-Dimethylindol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione CAS No. 862814-21-9

1-(1,2-Dimethylindol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione

Cat. No. B2930755
CAS RN: 862814-21-9
M. Wt: 391.471
InChI Key: IRLMBFSHMBNABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(1,2-Dimethylindol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione” is a complex organic molecule that contains an indole group, a piperazine group, and a dione group. Indoles are aromatic heterocyclic organic compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Diones are a type of organic compound that contains two ketone groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple functional groups. The indole group is planar and aromatic, the piperazine ring is flexible and can adopt various conformations, and the dione group is also planar .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The indole group can undergo electrophilic substitution at the C3 position, the piperazine ring can be alkylated, and the dione group can undergo various reactions typical of carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely have a relatively high molecular weight and could be expected to exhibit strong intermolecular forces, leading to a high boiling point .

Scientific Research Applications

Visualization of 5-HT1A Receptors

Researchers have synthesized derivatives containing an environment-sensitive fluorescent moiety for studying human 5-HT1A receptors. Compounds like 6-Amino-2-[5-[4-(2-methoxyphenyl)-1-piperazinyl]pentyl]-1H-benz[de]isoquinoline-1,3(2H)-dione demonstrated very high 5-HT(1A) receptor affinity, excellent fluorescence properties, and the capability to visualize 5-HT1A receptors overexpressed in cells through fluorescence microscopy, highlighting a novel approach for receptor visualization in scientific research (Lacivita et al., 2009).

Inhibition of HIV-1 Attachment

An investigation into the effect of piperazine substitution patterns on the antiviral potency of indole-based derivatives identified potent inhibitors of HIV-1 attachment. These compounds, such as 4-Fluoro- and 4-methoxy-1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, were found to significantly interfere with the interaction of viral gp120 with the host cell receptor CD4, illustrating a pharmacophore's effectiveness in obstructing HIV-1 attachment and entry (Wang et al., 2009).

Cardiotropic Activity

A study on cyclic methoxyphenyltriazaalkanes, including compounds such as 1-(2,4-dimethoxybenzyl)-4{2-[2,4-dimethoxybenzyl)amino]ethyl}piperazin-2,3-dione, revealed significant antiarrhythmic activity. This research suggests the potential cardiotropic benefits of these compounds, offering a foundation for developing new treatments for arrhythmias (Mokrov et al., 2019).

Future Directions

Future research on this compound could involve exploring its potential biological activity, given the presence of the indole and piperazine groups, which are found in many biologically active compounds .

properties

IUPAC Name

1-(1,2-dimethylindol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-16-21(17-8-4-5-9-18(17)24(16)2)22(27)23(28)26-14-12-25(13-15-26)19-10-6-7-11-20(19)29-3/h4-11H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLMBFSHMBNABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,2-Dimethylindol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.